1-(4-Chloro-2-mercaptophenyl)propan-1-one
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Overview
Description
1-(4-Chloro-2-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9ClOS It is characterized by the presence of a chloro group and a mercapto group attached to a phenyl ring, along with a propanone moiety
Preparation Methods
The synthesis of 1-(4-Chloro-2-mercaptophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-mercaptobenzaldehyde with propanone under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The choice of solvents, catalysts, and purification techniques are crucial factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
1-(4-Chloro-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(4-chloro-2-mercaptophenyl)propan-1-ol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Chloro-2-mercaptophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The chloro and mercapto groups can participate in nucleophilic and electrophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity .
Comparison with Similar Compounds
1-(4-Chloro-2-mercaptophenyl)propan-1-one can be compared with similar compounds such as:
1-(4-Chloro-2-mercaptophenyl)propan-2-one: This compound has a similar structure but differs in the position of the ketone group.
1-(4-Chloro-2-mercaptophenyl)ethanone: This compound has a shorter carbon chain and different chemical properties, making it suitable for different applications.
Properties
Molecular Formula |
C9H9ClOS |
---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
1-(4-chloro-2-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9ClOS/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2H2,1H3 |
InChI Key |
UZFHBBAOMIKKBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Cl)S |
Origin of Product |
United States |
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